molecular formula C7H8ClN3 B1606949 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine CAS No. 5461-89-2

4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

Cat. No. B1606949
CAS RN: 5461-89-2
M. Wt: 169.61 g/mol
InChI Key: JIDGUKIAUDLAQP-UHFFFAOYSA-N
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Description

“4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine” is a chemical compound with the CAS Number: 5461-89-2. It has a molecular weight of 169.61 . The IUPAC name for this compound is 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Enantiomeric Derivatives : 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine has been utilized in the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives. These derivatives were synthesized through nucleophilic substitution and showed potential as antitumor agents against MCF-7 cells, exhibiting higher activity than gefitinib (Gao et al., 2015).

Biological Activity and Applications

  • Inhibitory Activities : Derivatives of 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine have been found to possess inhibitory activities against platelet aggregation and hypothermia induced by reserpine in mice (Sasaki et al., 1990).

  • Antibacterial and Antifungal Properties : Some synthesized compounds derived from 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine exhibited significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in antimicrobial applications (Tugcu & Turhan, 2018).

  • Fungicidal and Insecticidal Activity : Certain derivatives of 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine displayed moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural and pest control applications (Chen & Shi, 2008).

Synthesis and Chemical Properties

  • Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of new derivatives of 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine, revealing its utility in creating novel organic molecules with potential biological activity. These studies also emphasize the importance of the synthesis method, such as one-pot multicomponent reactions, in the efficient production of these compounds (Various Authors, various years).

Safety And Hazards

The compound is associated with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and give instructions for what to do if in eyes .

properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGUKIAUDLAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282238
Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

CAS RN

5461-89-2
Record name 5461-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gangjee, Y Zhao, S Raghavan… - Journal of medicinal …, 2013 - ACS Publications
A series of 21 substituted cyclopenta[d]pyrimidines were synthesized as an extension of our discovery of the parent compound (±)-1·HCl as an anti-microtubule agent. The structure–…
Number of citations: 30 pubs.acs.org

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